molecular formula C9H8BrNO4 B1593342 Ethyl 3-bromo-5-nitrobenzoate CAS No. 690260-94-7

Ethyl 3-bromo-5-nitrobenzoate

Cat. No. B1593342
CAS RN: 690260-94-7
M. Wt: 274.07 g/mol
InChI Key: PUBVWGDKFHIPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C₉H₈BrNO₄ . It is also known by other names, including 3-bromobenzoic acid ethyl ester . The compound is a pale yellow solid and is commonly used in organic synthesis .

    • Bromination : Finally, the bromine atom is added to the benzene ring. The order of these steps is crucial due to the meta-directing nature of the nitro group .

  • Molecular Structure Analysis

    The molecular structure of Ethyl 3-bromo-5-nitrobenzoate consists of a benzene ring with a bromine atom at position 3 and a nitro group at position 5. The ethyl ester group is attached to the carboxylic acid moiety .

    Chemical Reactions Analysis

    Ethyl 3-bromo-5-nitrobenzoate can participate in various reactions, including nucleophilic substitutions, ester hydrolysis, and aromatic substitutions. Its reactivity is influenced by the presence of the bromine and nitro groups .

    Scientific Research Applications

    1. Hydrogen Bond Interactions

    Research on similar compounds, such as propargyl 2-bromo-3-nitrobenzoate, has explored their crystal structures and hydrogen bond interactions. For example, Calabrese, McPhail, and Sim (1966) examined the ethynyl-H⋯O interaction in crystals of propargyl 2-bromo-3-nitrobenzoate, highlighting the importance of hydrogen bonding in the structural integrity of such compounds (Calabrese, McPhail, & Sim, 1966).

    2. Reactivity and Lability of Halogens

    Studies on bromo substituted benzimidazoles, closely related to ethyl 3-bromo-5-nitrobenzoate, have been conducted to understand the lability of the bromine atom in these compounds. Andreichikov and Simonov (1970) investigated this aspect in various bromo-nitro compounds, providing insights into their chemical reactivity (Andreichikov & Simonov, 1970).

    3. Influence of Nitro Groups on Reactivity

    The influence of nitro groups on the reactivity of compounds like ethyl nitrobenzoates has been extensively studied. Iskander, Tewfik, and Wasif (1966) focused on how these groups affect the rates of alkaline hydrolysis, providing crucial information on the chemical behavior of nitro-substituted benzoates (Iskander, Tewfik, & Wasif, 1966).

    4. Synthesis and Transformation of Derivatives

    Shin, Yonezawa, Suzuki, and Yoshimura (1978) explored the reaction of ethyl 3-nitro-2-alkenoate with bromine azide, leading to various derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Shin, Yonezawa, Suzuki, & Yoshimura, 1978).

    5. Novel Compound Synthesis

    Yin Dulin (2007) reported the synthesis of a novel compound involving a nitrobenzoic methyl ester, indicative of the potential of ethyl 3-bromo-5-nitrobenzoate in creating new chemical entities (Yin Dulin, 2007).

    Safety and Hazards

    Ethyl 3-bromo-5-nitrobenzoate is harmful if inhaled, in contact with skin, or if swallowed. In case of exposure, follow appropriate first aid measures. It is not considered a flammable substance .

    Future Directions

    Research on the compound’s applications, reactivity, and potential derivatives could lead to novel materials, pharmaceuticals, or agrochemicals. Further studies may explore its biological activity and environmental impact .

    properties

    IUPAC Name

    ethyl 3-bromo-5-nitrobenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PUBVWGDKFHIPRR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8BrNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70650319
    Record name Ethyl 3-bromo-5-nitrobenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70650319
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    274.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 3-bromo-5-nitrobenzoate

    CAS RN

    690260-94-7
    Record name Ethyl 3-bromo-5-nitrobenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70650319
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    Thionyl chloride (15.7 g, 120 mmol) was added to a solution of 3-bromo-5-nitrobenzoic acid in toluene (100 ml). The mixture was refluxed for 6 hours. The solvent was evaporated and the residue dissolved in dry tetrahydrofuran (50 ml), ethanol (10 ml) was added and the mixture stirred at room temperature for 30 mins. The solvent was evaporated and the residue chromatographed in dichloromethane to give the title compound as an off-white solid (13 g, 79%)
    Quantity
    15.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    reactant
    Reaction Step One
    Yield
    79%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 3-bromo-5-nitrobenzoate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 3-bromo-5-nitrobenzoate
    Reactant of Route 3
    Reactant of Route 3
    Ethyl 3-bromo-5-nitrobenzoate
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Ethyl 3-bromo-5-nitrobenzoate
    Reactant of Route 5
    Reactant of Route 5
    Ethyl 3-bromo-5-nitrobenzoate
    Reactant of Route 6
    Reactant of Route 6
    Ethyl 3-bromo-5-nitrobenzoate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.